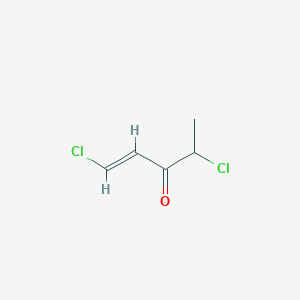
(E)-1,4-dichloropent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,4-dichloropent-1-en-3-one is an organic compound characterized by the presence of two chlorine atoms and a double bond within a five-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,4-dichloropent-1-en-3-one typically involves the chlorination of pent-1-en-3-one. One common method is the addition of chlorine gas to pent-1-en-3-one under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-1,4-dichloropent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated chlorinated compounds.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
(E)-1,4-dichloropent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-1,4-dichloropent-1-en-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the carbonyl group and the presence of chlorine atoms, which enhance its reactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-dichlorobut-2-ene: Similar structure but lacks the carbonyl group.
1,4-dichloropentane: Saturated analog without the double bond.
1,4-dichlorobut-2-en-1-one: Similar but with a different position of the carbonyl group.
Uniqueness
(E)-1,4-dichloropent-1-en-3-one is unique due to the combination of its double bond, carbonyl group, and chlorine atoms, which confer distinct reactivity and potential for diverse applications. The presence of the (E)-isomer also adds to its specificity in chemical reactions and interactions.
Properties
CAS No. |
15787-80-1 |
|---|---|
Molecular Formula |
C5H6Cl2O |
Molecular Weight |
0 |
Synonyms |
1-Penten-3-one, 1,4-dichloro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 4-[[1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/new.no-structure.jpg)

